molecular formula C16H12ClF4N3O2S B2682640 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide CAS No. 338748-66-6

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide

Cat. No.: B2682640
CAS No.: 338748-66-6
M. Wt: 421.79
InChI Key: AOLGENIIUWUFCN-UHFFFAOYSA-N
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Description

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide is a sulfonohydrazide derivative with distinct structural attributes. The presence of multiple functional groups, including chloro, fluoro, and trifluoromethyl, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step process. The starting materials often include appropriately substituted pyridines and benzenesulfonohydrazides. The synthesis typically entails:

  • Halogenation reactions to introduce chloro and fluoro groups.

  • The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation.

  • N-alkylation and propargylation reactions to achieve the desired N'-methyl and N-(2-propynyl) substituents.

Industrial Production Methods: In an industrial setting, the production might involve optimized reaction conditions such as:

  • High-throughput screening of catalysts.

  • Use of microreactors to enhance reaction efficiency.

  • Continuous flow processes for scale-up.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It can undergo oxidation reactions, particularly on the hydrazide moiety.

  • Reduction: The nitroso or sulfonyl groups can be reduced under suitable conditions.

  • Substitution: Electrophilic and nucleophilic substitutions are common, especially on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Employing oxidizing agents like potassium permanganate or cerium(IV) ammonium nitrate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenating agents for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products Formed:

  • Oxidized derivatives.

  • Reduced sulfonyl derivatives.

  • Substituted pyridinyl and benzene rings.

Scientific Research Applications

The compound finds applications across various scientific domains:

  • Chemistry: As a reagent in synthesis pathways and studying reaction mechanisms.

  • Biology: Investigating its biological activities, such as enzyme inhibition or interaction with biomolecules.

  • Medicine: Potential use in drug discovery for its unique pharmacophore.

  • Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism often involves interactions with molecular targets, such as enzymes or receptors:

  • Molecular Targets: Specific binding to enzyme active sites or receptors.

  • Pathways Involved: The interactions can lead to inhibition or activation of biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

  • 4-fluoro-N'-methylbenzenesulfonohydrazide.

  • 3-chloro-2-pyridinyl benzenesulfonohydrazide.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methyl-N-prop-2-ynylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4N3O2S/c1-3-8-24(27(25,26)13-6-4-12(18)5-7-13)23(2)15-14(17)9-11(10-22-15)16(19,20)21/h1,4-7,9-10H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLGENIIUWUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC#C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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